molecular formula C19H28N4OS B11087692 5-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1-cyclohexyl-1H-tetrazole

5-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1-cyclohexyl-1H-tetrazole

Cat. No.: B11087692
M. Wt: 360.5 g/mol
InChI Key: ZGRPEWFYWVYNRM-UHFFFAOYSA-N
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Description

5-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1-cyclohexyl-1H-tetrazole is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, a cyclohexyl group, and a tert-butylphenoxyethyl sulfanyl moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1-cyclohexyl-1H-tetrazole typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetrazole ring: This can be achieved through the cyclization of appropriate nitrile precursors with sodium azide under acidic conditions.

    Introduction of the cyclohexyl group: This step may involve the alkylation of the tetrazole ring with cyclohexyl halides in the presence of a base.

    Attachment of the tert-butylphenoxyethyl sulfanyl moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1-cyclohexyl-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the tetrazole ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced tetrazole derivatives.

    Substitution: Various substituted phenoxyethyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The tetrazole ring is associated with various pharmacological effects, making it a valuable scaffold in drug development. Preliminary studies have indicated that 5-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1-cyclohexyl-1H-tetrazole may exhibit:

  • Antimicrobial properties : Potential effectiveness against bacterial strains.
  • Anti-inflammatory effects : Similar compounds have shown promise in reducing inflammation markers.
  • Cytotoxicity against cancer cells : Initial findings suggest that derivatives may inhibit tumor growth.

Interaction Studies

Understanding how this compound interacts with biological targets is critical for assessing its therapeutic potential. Interaction studies may involve:

  • Molecular docking simulations : To predict binding affinities with target proteins.
  • In vitro assays : Evaluating the compound's efficacy against specific cell lines.

Comparative Analysis with Related Compounds

The unique structure of this compound can be contrasted with similar compounds to highlight its distinct properties:

Compound NameStructural FeaturesUnique Aspects
5-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1-cyclohexyl-1H-tetrazoleChlorine substituentDifferent electronic properties due to chlorine
5-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-cyclohexyl-1H-tetrazoleMethoxy groupEnhanced solubility and altered pharmacokinetics
5-{[2-(4-isopropylphenoxy)ethyl]sulfanyl}-1-cyclohexyl-1H-tetrazoleIsopropyl substituentVariations in lipophilicity and binding profiles

This comparison illustrates how variations in substituents can significantly affect the chemical behavior and biological activity of related compounds.

Mechanism of Action

The mechanism of action of 5-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1-cyclohexyl-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, modulating their activity. The phenoxyethyl and sulfanyl groups may enhance the compound’s binding affinity and specificity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1-phenyl-1H-tetrazole: Similar structure but with a phenyl group instead of a cyclohexyl group.

    5-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1-methyl-1H-tetrazole: Similar structure but with a methyl group instead of a cyclohexyl group.

Uniqueness

5-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1-cyclohexyl-1H-tetrazole is unique due to the presence of the cyclohexyl group, which can influence its chemical properties and biological activities. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to its analogs.

Biological Activity

5-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1-cyclohexyl-1H-tetrazole is a synthetic compound characterized by its unique structural features, including a tetrazole ring, a cyclohexyl group, and a sulfanyl moiety. The tetrazole ring enhances the compound's stability and potential for biological activity, making it a subject of interest in medicinal chemistry.

Structure and Properties

The compound's structure can be broken down as follows:

  • Tetrazole Ring : A five-membered heterocyclic structure containing four nitrogen atoms, known for its ability to form hydrogen bonds.
  • Cyclohexyl Group : Contributes to the lipophilicity of the compound, potentially enhancing its pharmacokinetic properties.
  • Sulfanyl Group : May play a role in the compound's reactivity and interaction with biological targets.

These structural elements suggest that the compound could exhibit significant biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of tetrazole derivatives. For instance, compounds similar to this compound have shown activity against various pathogens:

  • Cytotoxicity Studies : Research has demonstrated that certain tetrazole derivatives exhibit cytotoxic effects on cancer cell lines such as HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cells. For example, compounds synthesized in related studies showed higher binding affinities to target proteins compared to standard drugs like fluorouracil .
CompoundCell LineActivityReference
1bHepG2High
2aMCF-7Extremely Active
2bHeLaHigh

Antifungal Activity

In addition to antibacterial properties, related compounds have demonstrated antifungal activity. For example, certain derivatives were effective against Candida albicans and Microsporum audouinii, showcasing the potential for broader antifungal applications .

The biological activity of this compound may be attributed to its ability to interact with specific protein targets within microbial cells. Molecular docking studies have indicated that compounds with similar structures can bind effectively to proteins involved in microbial resistance mechanisms, thereby disrupting their function .

Case Studies

Several case studies have been conducted on related tetrazole compounds that provide insights into their biological activities:

  • Antimicrobial Screening : A series of tetrazole derivatives were screened for their antimicrobial properties using disc diffusion methods. The results indicated significant zones of inhibition against various bacterial strains .
  • Cytotoxicity Analysis : Compounds were tested against cancer cell lines, revealing that modifications in their structure could enhance cytotoxicity. For instance, shortening alkyl chains led to increased activity against certain bacterial strains while maintaining efficacy against others .

Properties

Molecular Formula

C19H28N4OS

Molecular Weight

360.5 g/mol

IUPAC Name

5-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1-cyclohexyltetrazole

InChI

InChI=1S/C19H28N4OS/c1-19(2,3)15-9-11-17(12-10-15)24-13-14-25-18-20-21-22-23(18)16-7-5-4-6-8-16/h9-12,16H,4-8,13-14H2,1-3H3

InChI Key

ZGRPEWFYWVYNRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCSC2=NN=NN2C3CCCCC3

Origin of Product

United States

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